![molecular formula C11H9N3O B14142793 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one CAS No. 74336-55-3](/img/structure/B14142793.png)
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under refluxing conditions in dioxane, leading to the formation of the desired pyrazoloquinazoline derivatives in yields ranging from 61% to 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.
化学反応の分析
Types of Reactions
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the pyrazole ring, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced dihydro derivatives, and various substituted pyrazoloquinazolines. These products are of interest due to their potential biological and pharmacological activities .
科学的研究の応用
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
作用機序
The mechanism of action of 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its observed biological activities. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .
類似化合物との比較
Similar Compounds
Similar compounds to 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one include:
- 2-methyl-3-[[4-(6-methylbenzothiazol-2-yl)phenyl]azo]pyrazolo[5,1-b]quinazolin-9-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structural features contribute to its distinct pharmacological profile, making it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
74336-55-3 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h2-6,13H,1H3 |
InChIキー |
HPFCOSLTCJLJOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=CC=CC=C3C(=O)N2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


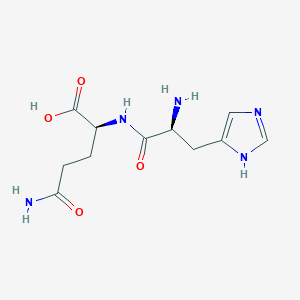

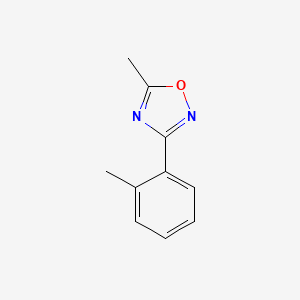
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
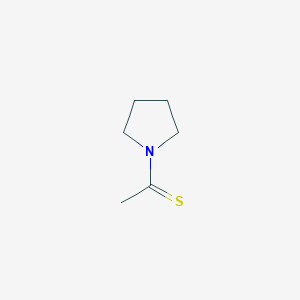
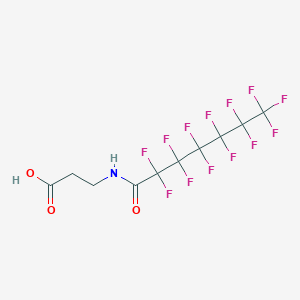

![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
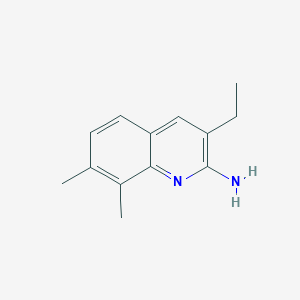
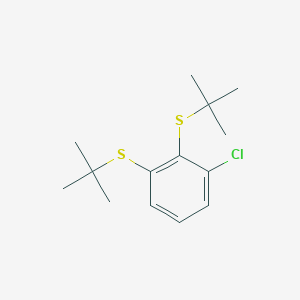
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)

